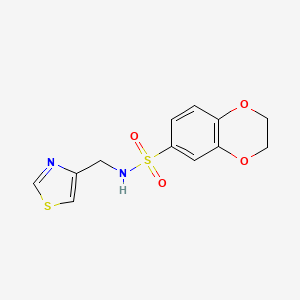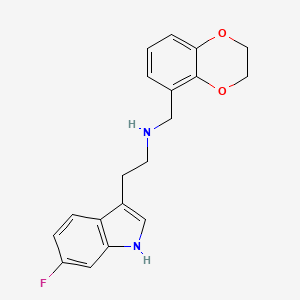![molecular formula C21H26N4O3 B7542530 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters and receptors in the brain. 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anti-addictive effects. Additionally, 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has not been extensively studied in humans, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Further studies are needed to determine the optimal dosage and treatment duration for 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide in this context. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Future studies should investigate the long-term effects of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide on cognitive function and neuronal survival. Additionally, more research is needed to understand the mechanism of action of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide and to identify potential molecular targets for its therapeutic effects.
Synthesemethoden
The synthesis of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with trifluoroacetic acid (TFA) to obtain 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has also been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been studied for its potential use in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
4-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-5-3-2-4-18(19)25-12-10-17(11-13-25)24-21(27)23-14-15-6-8-16(9-7-15)20(22)26/h2-9,17H,10-14H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNOKILLKZTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NCC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)

![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
